molecular formula C52H66N5O9PSi B049887 Bz-rC Phosphoramidite CAS No. 118380-84-0

Bz-rC Phosphoramidite

Cat. No. B049887
M. Wt: 964.2 g/mol
InChI Key: VWNXEDLLHIFAOL-YOVDOAOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis The synthesis of phosphoramidites involves multiple steps, including the protection of nucleoside hydroxyl groups, followed by the introduction of the phosphoramidite functionality. For instance, the synthesis of a 5'-O-BzH-2'-O-ACE-protected-3-methyluridine phosphoramidite showcases the complexity and precision required in creating these compounds, demonstrating their crucial role in RNA synthesis and modifications to investigate nucleic acid structures and functions (Chui et al., 2002).

Molecular Structure Analysis The molecular structure of phosphoramidites is characterized by spectroscopic methods such as NMR, IR, and sometimes X-ray crystallography. Studies on new phosphoramidates and their complexes reveal intricate details about their molecular conformations and interactions, illustrating the phosphoramidite’s structural flexibility and its implications for nucleic acid chemistry (Gholivand et al., 2010).

Scientific Research Applications

Oligonucleotide Synthesis

  • Field : Biochemistry and Molecular Biology .
  • Application : Bz-rC Phosphoramidite is used in the synthesis of oligonucleotides, which are short DNA or RNA molecules. Oligonucleotides are crucial in genetic testing, research, and forensics .
  • Method : The phosphoramidite method is used for the synthesis of these oligonucleotides. This method involves the stepwise addition of nucleoside phosphoramidites to a growing chain attached to a solid support .
  • Results : The use of Bz-rC Phosphoramidite in oligonucleotide synthesis results in high-fidelity oligonucleotide syntheses, which are essential for various therapeutic and research applications .

Antisense Oligonucleotides (ASO) and siRNA Synthesis

  • Field : Genetic Engineering and Therapeutics .
  • Application : Bz-rC Phosphoramidite is used in the synthesis of antisense oligonucleotides (ASO) and siRNA. These are used to silence gene expression and hold promise for treating a range of diseases .
  • Method : The synthesis involves standard phosphoramidite chemistry. The amine group is protected by a protecting group: rA (Bz), rC (Ac), rG (Ib) while the 2’-OH group is protected by a tert-butyldimethylsilyl (TBDMS) group to prevent derivatization and degradation during the synthesis cycle .
  • Results : The use of Bz-rC Phosphoramidite in ASO and siRNA synthesis provides excellent coupling efficiency, contributing to the development of effective gene therapies .

Therapeutic Oligonucleotide Synthesis

  • Field : Biomedical Research and Therapeutics .
  • Application : Bz-rC Phosphoramidite is used in the synthesis of therapeutic oligonucleotides. These are used in the development of treatments for various diseases .
  • Method : The synthesis involves standard phosphoramidite chemistry. The amine group is protected by a protecting group: rA (Bz), rC (Ac), rG (Ib) while the 2’-OH group is protected by a tert-butyldimethylsilyl (TBDMS) group to prevent derivatization and degradation during the synthesis cycle .
  • Results : The use of Bz-rC Phosphoramidite in therapeutic oligonucleotide synthesis provides excellent coupling efficiency, contributing to the development of effective gene therapies .

Molecular Assay and Gene Synthesis

  • Field : Molecular Biology .
  • Application : Bz-rC Phosphoramidite is used in molecular assay and gene synthesis applications, which both benefit from low levels of critical impurities .
  • Method : The synthesis involves standard phosphoramidite chemistry. The amine group is protected by a protecting group: rA (Bz), rC (Ac), rG (Ib) while the 2’-OH group is protected by a tert-butyldimethylsilyl (TBDMS) group to prevent derivatization and degradation during the synthesis cycle .
  • Results : The use of Bz-rC Phosphoramidite in molecular assay and gene synthesis applications provides excellent coupling efficiency, contributing to the development of effective gene therapies .

2’-O-Methoxyethyl (2’-MOE) Phosphoramidites Synthesis

  • Field : Biomedical Research and Therapeutics .
  • Application : Bz-rC Phosphoramidite is used in the synthesis of 2’-O-methoxyethyl (2’-MOE) phosphoramidites. These have shown to be more nuclease resistant, with lower toxicity, and slightly increased hybridization affinities, making them well suited for therapeutic in vivo applications, such as antisense (ASO), siRNA, and aptamers .
  • Method : The synthesis involves standard phosphoramidite chemistry. The amine group is protected by a protecting group: rA (Bz), rC (Ac), rG (Ib) while the 2’-OH group is protected by a tert-butyldimethylsilyl (TBDMS) group to prevent derivatization and degradation during the synthesis cycle .
  • Results : The use of Bz-rC Phosphoramidite in 2’-MOE phosphoramidites synthesis provides excellent coupling efficiency, contributing to the development of effective gene therapies .

Phosphinamide Monomer Synthesis

  • Field : Biochemistry and Molecular Biology .
  • Application : Bz-rC Phosphoramidite is a phosphinamide monomer that can be used in the preparation of oligonucleotides .
  • Method : The synthesis involves standard phosphoramidite chemistry. The amine group is protected by a protecting group: rA (Bz), rC (Ac), rG (Ib) while the 2’-OH group is protected by a tert-butyldimethylsilyl (TBDMS) group to prevent derivatization and degradation during the synthesis cycle .
  • Results : The use of Bz-rC Phosphoramidite in phosphinamide monomer synthesis results in high-fidelity oligonucleotide syntheses, which are essential for various therapeutic and research applications .

Safety And Hazards

The safety data sheet for Bz-rC Phosphoramidite indicates that it has acute toxicity when ingested . It is for research use only and is not sold to patients .

Future Directions

Thermo Fisher Scientific offers a broad range of phosphoramidites, which are supported by technical expertise, secure and consistent supply, and service excellence . The company has announced a 5x capacity expansion in 2022 to enable emerging diagnostic assays and oligo therapeutics .

properties

IUPAC Name

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H66N5O9PSi/c1-36(2)57(37(3)4)67(63-34-18-32-53)65-46-44(35-62-52(39-21-16-13-17-22-39,40-23-27-42(60-8)28-24-40)41-25-29-43(61-9)30-26-41)64-49(47(46)66-68(10,11)51(5,6)7)56-33-31-45(55-50(56)59)54-48(58)38-19-14-12-15-20-38/h12-17,19-31,33,36-37,44,46-47,49H,18,34-35H2,1-11H3,(H,54,55,58,59)/t44-,46-,47-,49-,67?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNXEDLLHIFAOL-YOVDOAOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H66N5O9PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452402
Record name Bz-rC Phosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

964.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bz-rC Phosphoramidite

CAS RN

118380-84-0
Record name Bz-rC Phosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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